molecular formula C23H22FNO4 B5560649 4-(2,4-dimethoxyphenyl)-7-(4-fluorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

4-(2,4-dimethoxyphenyl)-7-(4-fluorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

Cat. No. B5560649
M. Wt: 395.4 g/mol
InChI Key: UNONXRNYMUREFK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 4-(2,4-dimethoxyphenyl)-7-(4-fluorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione often involves multicomponent reactions. A study reported the acetic acid-mediated synthesis of novel tetrahydropyrimidoquinolinones, showcasing a method that might be applicable to the synthesis of the compound due to structural similarities (Patel et al., 2022).

Molecular Structure Analysis

The molecular structure of compounds closely related to 4-(2,4-dimethoxyphenyl)-7-(4-fluorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been characterized using various techniques such as DFT and single-crystal XRD analysis. These studies provide insights into bond lengths, angles, and overall molecular conformation, which are critical for understanding the chemical behavior of such compounds (Wazzan et al., 2016; Patel et al., 2022).

Chemical Reactions and Properties

The reactivity and chemical properties of quinoline derivatives are influenced by their molecular structure. Studies have shown that these compounds participate in various chemical reactions, forming complex structures and demonstrating unique reactivity patterns due to the presence of functional groups like dimethoxy and fluorophenyl moieties (Mizuno et al., 2006; Wang et al., 2009).

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystal structure of quinoline derivatives are crucial for their application in various fields. X-ray diffraction studies provide detailed information on the crystal packing and intermolecular interactions, which affect the compound's physical state and stability (Wang et al., 2006; Xiang-Shan Wang et al., 2009).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity of quinoline derivatives, are significantly influenced by their structural features. The presence of electron-donating and withdrawing groups such as dimethoxy and fluorophenyl affects the compound's electronic distribution and chemical behavior. Computational studies, including DFT calculations, help in understanding these properties by analyzing molecular orbitals, charge distribution, and potential energy surfaces (Wazzan et al., 2016; Patel et al., 2022).

Scientific Research Applications

Molecular Structure and Spectroscopic Analysis

Research into compounds with similar structures, such as quinolinediones and their derivatives, often focuses on their molecular structure and spectroscopic properties. For instance, studies involving Density Functional Theory (DFT) and Time-Dependent DFT calculations have explored the molecular structure, spectroscopic characterization, and electronic properties of related molecules. These analyses provide insights into their potential optical and electronic applications, including their nonlinear optical (NLO) properties and charge distributions, which are critical for understanding their interaction with light and potential use in optical devices (Nuha Wazzan et al., 2016).

Organic Light-Emitting Diode (OLED) Applications

Derivatives of quinolinedione have been investigated for their use in organic light-emitting diodes (OLEDs). Compounds similar to the one have shown promise as red-emissive materials due to their favorable photophysical characteristics. For example, certain naphthalimide derivatives exhibit standard-red fluorescence and are considered potential candidates for standard-red OLEDs. Their synthesis and the relationship between their molecular structures and photophysical properties have been extensively studied, indicating their potential in improving OLED efficiency and color purity (Shuai Luo et al., 2015).

Catalysis and Chemical Synthesis

Compounds with a quinolinedione backbone are also explored for their catalytic applications, especially in asymmetric hydrogenation reactions. These compounds can serve as catalysts or ligands in synthesizing biologically active molecules, such as tetrahydroquinolines, which are valuable in medicinal chemistry. Research has shown that certain quinolinedione derivatives are effective in catalyzing hydrogenation reactions, offering a pathway to synthesizing compounds with high enantiomeric excess, a critical factor in the pharmaceutical industry (Tianli Wang et al., 2011).

Photophysical Studies and Sensor Applications

Excited-state intramolecular proton transfer (ESIPT) inspired studies on azole-quinoline based fluorophores, including those related to 4-(2,4-dimethoxyphenyl)-7-(4-fluorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione, reveal their potential in sensor applications. These compounds exhibit unique photophysical behaviors, such as dual emissions and large Stokes shifts, making them suitable for fluorescence-based sensors and bioimaging applications. Their emission properties, dependent on solvent polarity, highlight their adaptability and utility in diverse scientific and technological fields (Vikas Padalkar et al., 2014).

properties

IUPAC Name

4-(2,4-dimethoxyphenyl)-7-(4-fluorophenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FNO4/c1-28-16-7-8-17(21(11-16)29-2)18-12-22(27)25-19-9-14(10-20(26)23(18)19)13-3-5-15(24)6-4-13/h3-8,11,14,18H,9-10,12H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNONXRNYMUREFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2CC(=O)NC3=C2C(=O)CC(C3)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-dimethoxyphenyl)-7-(4-fluorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

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